4-(2,4-Dichlorophenoxy)butanoic acid
Overview
Description
4-(2,4-Dichlorophenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a derivative of butanoic acid with dichlorophenyl and antipyrin components, which is used to synthesize new heterocyclic compounds with potential biological activity . The second paper examines a chlorophenyl butanoic acid derivative, focusing on its molecular structure and various physical properties . These studies suggest that 4-(2,4-Dichlorophenoxy)butanoic acid could be a compound of interest in the synthesis of biologically active molecules and could possess unique physical and chemical properties worthy of detailed study.
Synthesis Analysis
The synthesis of related compounds involves the reaction of butanoic acid derivatives with other chemicals to produce new compounds with potential biological activities. In the first paper, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of a butanoic acid derivative, which is further reacted with hydrazines to yield pyridazinone derivatives . These derivatives are then used to prepare additional compounds, including dithio derivatives and chloropyridazine derivatives. This suggests that 4-(2,4-Dichlorophenoxy)butanoic acid could also be used as a starting material for synthesizing various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and properties of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been analyzed using vibrational spectroscopy and computational methods . The study provides detailed information on the molecular electronic energy, geometrical structure, vibrational spectra, and other thermodynamical properties. These analyses are crucial for understanding the behavior of the molecule and its potential interactions in biological systems. By analogy, 4-(2,4-Dichlorophenoxy)butanoic acid may exhibit similar structural characteristics and properties that could be studied using comparable methods.
Chemical Reactions Analysis
The first paper provides an extensive analysis of the chemical reactions involving a dichlorophenyl butanoic acid derivative . The compound undergoes various reactions to form new heterocyclic compounds, some of which exhibit antimicrobial and antifungal activities. The reactions include the formation of pyridazinone derivatives, dithio derivatives, and reactions with POCl3 leading to chloropyridazine derivatives. These reactions highlight the reactivity of the butanoic acid core when substituted with dichlorophenyl groups and suggest that 4-(2,4-Dichlorophenoxy)butanoic acid could also participate in a range of chemical reactions to form biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3(4-chlorophenyl) butanoic acid have been computed and compared with experimental values . The study includes the analysis of vibrational spectra, hyperpolarizability, natural bond orbital (NBO) analysis, and intramolecular charge transfer. These properties are essential for predicting the behavior of the compound in different environments and its potential applications. Although the exact properties of 4-(2,4-Dichlorophenoxy)butanoic acid are not provided, the methods and results from the second paper could serve as a basis for investigating the properties of 4-(2,4-Dichlorophenoxy)butanoic acid.
Scientific Research Applications
Analytical Methods in Environmental Studies
A study by Rosales-Conrado et al. (2002) describes a method for determining chlorophenoxy acid herbicides like 4-(2,4-dichlorophenoxy)butanoic acid in soil using high performance liquid chromatography with ultraviolet detection. This method is effective for analyzing herbicides in ester and acid forms, highlighting its application in environmental monitoring (Rosales-Conrado et al., 2002).
Environmental Contaminant Analysis
Another study by Rosales-Conrado et al. (2005) focuses on the detection of chlorophenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid, in apple juice samples. This research is significant for ensuring food safety and monitoring environmental contamination (Rosales-Conrado et al., 2005).
Soil Interaction and Environmental Fate
Werner, Garratt, and Pigott (2012) have reviewed experiments related to the sorption of phenoxy herbicides like 4-(2,4-dichlorophenoxy)butanoic acid to soil. This research is crucial for understanding the environmental fate and mobility of these herbicides in agricultural settings (Werner, Garratt, & Pigott, 2012).
Nanotechnology and Environmental Remediation
Nair and Kurian (2018) explored the use of chromium-zinc ferrite nanocomposites for the catalytic abatement of environmental pollutants, including 4-(2,4-dichlorophenoxy)butanoic acid. This study is significant for developing new methods of environmental cleanup and pollution control (Nair & Kurian, 2018).
Adsorption and Degradation in Soil
Paszko et al. (2016) conducted a review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils. This research provides insights into the potential groundwater contamination risks and environmental impacts of these herbicides (Paszko et al., 2016).
Extraction Methods for Environmental Samples
Tabani, Fakhari, and Zand (2013) developed a method combining low-voltage electromembrane extraction with cyclodextrin modified capillary electrophoresis for determining phenoxy acid herbicides in environmental samples. This method is important for efficient and sensitive detection of contaminants like 4-(2,4-dichlorophenoxy)butanoic acid (Tabani, Fakhari, & Zand, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMZJTEQBPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt) | |
Record name | 2,4-DB [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024035 | |
Record name | 2,4-Dichlorophenoxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO] | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-DB | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000111 [mmHg] | |
Record name | 2,4-DB | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/ | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-(2,4-Dichlorophenoxy)butanoic acid | |
Color/Form |
White crystals, White to light brown crystals | |
CAS RN |
94-82-6 | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-(2,4-Dichlorophenoxy)butyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DB [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorophenoxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-dichlorophenoxy)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL314DW868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.